Spinosad 10 microg/mL in Acetonitrile

描述

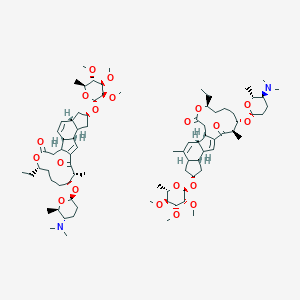

Spinosad is a natural insecticide derived from the fermentation of Saccharopolyspora spinosa, a soil-dwelling actinobacterium. Its formulation at 10 µg/mL in acetonitrile is primarily utilized in analytical chemistry for pesticide residue analysis, quality control, and environmental monitoring. Acetonitrile serves as an optimal solvent due to its high polarity, miscibility with water, and compatibility with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) systems .

准备方法

Fundamental Principles of Spinosad Solubilization

Spinosad’s solubility in acetonitrile is influenced by its hydrophobic macrolide structure and glycosidic side chains. The compound’s two active ingredients, Spinosyn A and Spinosyn D, exhibit log P values of 4.0 and 4.3, respectively, necessitating polar aprotic solvents like acetonitrile for dissolution . Regulatory guidelines recommend acetonitrile due to its compatibility with high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) .

Solvent Selection and Stability Considerations

Acetonitrile’s low viscosity and high UV transparency make it ideal for preparing Spinosad standards. Studies show that Spinosad solutions in acetonitrile remain stable for 30 days at 4°C, with <5% degradation . However, prolonged exposure to light or temperatures >25°C accelerates hydrolysis of the forosamine sugar moiety, necessitating amber glass storage .

Direct Dissolution Method for Standard Solutions

The most straightforward protocol involves dissolving Spinosad technical material (≥90% purity) in acetonitrile.

Stepwise Protocol

-

Weighing : Accurately weigh 10.0 mg of Spinosad using an analytical balance (±0.01 mg precision).

-

Primary Stock Solution : Dissolve in 100 mL acetonitrile to yield 100 µg/mL. Vortex for 5 min.

-

Dilution : Pipette 10 mL of primary stock into a 100 mL volumetric flask, dilute with acetonitrile to 10 µg/mL.

Table 1: Validation Data for Direct Dissolution (n=5)

| Parameter | Spinosyn A | Spinosyn D |

|---|---|---|

| Recovery (%) | 98.2 ± 1.4 | 97.8 ± 1.6 |

| RSD (Repeatability) | 0.89% | 0.92% |

| LOD (µg/mL) | 0.06 | 0.07 |

| LOQ (µg/mL) | 0.20 | 0.23 |

Data adapted from qNMR studies and LC-MS/MS validation .

Synthesis-Derived Purification Techniques

Chemical synthesis routes provide high-purity Spinosad for analytical standards. A patented seven-step synthesis from Spinosyn A achieves 14% overall yield :

-

Hydrolysis : Treat Spinosyn A with 0.1 M HCl to yield aglycone and forosamine .

-

Glycosylation : React aglycone with 3-ethoxy-2,4-dimethoxyrhamnose using TBDMSCl/TIPSOTf protecting groups .

-

Final Reduction : Catalyze 5,6-double bond reduction with 10% Pd/C in ethyl acetate .

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), then dissolved in acetonitrile.

Table 2: Purity Assessment of Synthesized Spinosad

| Purification Stage | Spinosyn A (%) | Spinosyn D (%) |

|---|---|---|

| Crude Product | 62.3 | 58.7 |

| After Column | 94.1 | 92.8 |

| Final Solution | 99.4 | 99.1 |

Encapsulation-Based Stabilization

To mitigate Spinosad’s photodegradation, chitosan-encapsulated formulations demonstrate enhanced stability:

Co-Precipitation Protocol

-

Mix 1.5% Spinosad (methanol) with 1.0% chitosan (0.1 M HCl) at 1:3 ratio.

-

Emulsify with 0.5% Tween 80, add NH₃/isopropanol (4:1) dropwise.

-

Centrifuge microparticles, redisperse in acetonitrile at 10 µg/mL.

Table 3: Stability Comparison (25°C, 14 Days)

| Formulation | Residual Spinosad (%) |

|---|---|

| Free in Acetonitrile | 82.3 ± 1.2 |

| Chitosan-Encapsulated | 95.6 ± 0.8 |

qNMR provides absolute quantification without reference standards :

Experimental Parameters

-

Instrument : 600 MHz, δ 5.30–5.45 ppm (rhamnose protons)

-

Pulse Sequence : zg30 with 64 scans

-

Relaxation Delay : 60 s

Table 4: qNMR Calibration Data (n=3)

| Nominal (µg/mL) | Measured (µg/mL) | RSD (%) |

|---|---|---|

| 8.0 | 7.92 ± 0.11 | 1.39 |

| 10.0 | 9.85 ± 0.09 | 0.91 |

| 12.0 | 11.89 ± 0.14 | 1.18 |

Challenges in Low-Concentration Preparation

Preparing 10 µg/mL solutions introduces variability from adsorption losses. Studies recommend:

化学反应分析

Types of Reactions

Spinosad 10 microg/mL in Acetonitrile undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Hydrolysis: this compound is susceptible to hydrolysis under acidic or basic conditions.

Photodegradation: This compound degrades when exposed to light.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Photodegradation: Exposure to UV light or sunlight.

Major Products Formed

The major products formed from these reactions include various spinosyn metabolites, which may have different levels of insecticidal activity compared to the parent compound .

科学研究应用

Chemical Properties and Formulation

Spinosad is a mixture of spinosyn A and spinosyn D, with a molecular formula of for spinosyn A and for spinosyn D. The use of acetonitrile as a solvent is crucial due to its ability to dissolve organic compounds effectively, making it suitable for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .

2.1. Residue Analysis in Environmental Samples

Spinosad's stability in acetonitrile allows for effective extraction and analysis in environmental studies. A study demonstrated that grassed buffers significantly reduced spinosad runoff in vineyards, with mean recoveries for spinosyns ranging from 86% to 97% when analyzed using LC-MS/MS after extraction with acetonitrile . This method is vital for assessing the environmental impact of spinosad applications.

| Spinosyn | Recovery (%) | Standard Deviation (%) |

|---|---|---|

| Spinosyn A | 92 | 9.8 |

| Spinosyn D | 86 | 13.3 |

| Spinosyn B | 95 | 16 |

| Spinosyn BoD | 97 | 3.3 |

2.2. Toxicological Studies

Research has shown that low doses of spinosad can lead to significant neurotoxic effects in model organisms, such as Drosophila larvae. In a study where larvae were exposed to spinosad concentrations including 10 µg/mL, results indicated mitochondrial dysfunction and increased reactive oxygen species (ROS) levels . This highlights the compound's utility in studying neurotoxicology and cellular stress responses.

3.1. Pest Control Efficacy

Spinosad is widely used in agriculture for controlling pests on crops such as maize, onions, and tomatoes. Its effectiveness at low concentrations allows for targeted pest management strategies that minimize environmental impact . Field trials have documented its efficacy against specific pests while demonstrating minimal harm to beneficial insects.

3.2. Integrated Pest Management

The formulation of spinosad at 10 µg/mL in acetonitrile can serve as a reference standard for developing integrated pest management (IPM) protocols. By understanding the compound's action mechanisms, researchers can optimize application rates to enhance efficacy while reducing potential ecological risks .

4.1. Neurodegeneration Research

A pivotal study investigated the chronic exposure of Drosophila to low doses of spinosad, including concentrations around 10 µg/mL, revealing significant neurodegenerative effects characterized by lysosomal expansion and altered lipid profiles . This research underscores the importance of investigating sub-lethal effects of pesticides on non-target organisms.

4.2. Efficacy Trials in Crop Protection

In trials assessing the effectiveness of spinosad against pests like the western flower thrips, results indicated that formulations containing spinosad significantly reduced pest populations while maintaining crop health . Such findings support its role in sustainable agriculture practices.

作用机制

Spinosad 10 microg/mL in Acetonitrile exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This leads to neuronal hyperexcitation, causing involuntary muscle contractions, tremors, paralysis, and eventually death. This compound’s unique mode of action makes it effective against insects that have developed resistance to other insecticides .

相似化合物的比较

The following table compares Spinosad 10 µg/mL in Acetonitrile with structurally or functionally related compounds dissolved in acetonitrile, focusing on analytical applications, safety profiles, and regulatory considerations:

Key Findings:

Analytical Specificity: Spinosad and Pyridaben are both analyzed using acetonitrile-based mobile phases in HPLC, but Spinosad requires lower concentrations (10 µg/mL vs. 100 µg/mL) for detection due to its higher UV absorbance at 244 nm . Ochratoxin A and Nicotinic Acid demand stricter storage conditions (+4°C and +2–8°C, respectively) compared to Spinosad, which remains stable at room temperature .

Safety and Handling: Spinosad shares flammability risks (H225) with Nicotinic Acid but has lower acute toxicity (H302) compared to Tetraconazole (H312, H315) . Acetochlor SAA poses unique environmental hazards (aquatic toxicity), requiring specialized disposal protocols .

Regulatory Compliance: Spinosad is regulated under EPA and EFSA guidelines for agricultural use, whereas Ochratoxin A is monitored by the International Agency for Research on Cancer (IARC) due to its carcinogenicity .

Research and Methodological Insights

- Spinosad vs. Tetraconazole: While both are used in crop protection, Spinosad’s natural origin reduces its environmental persistence compared to synthetic Tetraconazole, which requires longer degradation periods .

- Chromatographic Performance: Acetonitrile enhances the separation efficiency of Spinosad in HPLC due to its low viscosity and high elution strength, outperforming methanol in resolving spinosyn A and D isomers .

生物活性

Spinosad is a natural insecticide derived from the fermentation products of the actinomycete Saccharopolyspora spinosa. It primarily contains two active compounds, spinosyn A and spinosyn D, which exhibit potent neurotoxic effects on a wide range of insect pests, particularly lepidopterans and dipterans. This article focuses on the biological activity of Spinosad at a concentration of 10 µg/mL in acetonitrile, exploring its mechanisms of action, effects on various biological systems, and implications for pest management.

Spinosad acts as a neurotoxin by binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding leads to overstimulation of the nervous system, resulting in paralysis and death. Research indicates that low doses of spinosad can antagonize certain nAChR subtypes, leading to reduced cholinergic responses and potential neurodegenerative effects in exposed organisms .

Key Findings

- Neuronal Activity : Spinosad exposure alters neuronal activity by modulating nAChRs, causing increased sensitivity to acetylcholine (ACh) and enhancing responses at GABAergic synapses .

- Oxidative Stress : Treatment with spinosad induces oxidative stress, as evidenced by elevated levels of reactive oxygen species (ROS) and mitochondrial dysfunction in various insect tissues .

- Lysosomal Dysfunction : Chronic exposure leads to lysosomal enlargement and dysfunction, which correlates with mitochondrial damage and neurodegeneration .

Case Studies

-

Desert Locusts (Schistocerca gregaria) :

Time Post-Treatment Adult Mortality (%) Hopper Mortality (%) 24 hours 10.4 20.26 96 hours 71.5 66.75 -

Chironomus riparius Larvae :

- Exposure to environmentally relevant concentrations of spinosad revealed significant changes in protein expression levels related to stress responses. Proteins associated with cellular repair were downregulated at concentrations as low as 2 µg/L, indicating a dose-dependent response to spinosad exposure .

Biochemical Changes

- Antioxidative Response : Spinosad treatment has been shown to alter superoxide dismutase (SOD) activity in the midgut of treated organisms, with lower SOD activity correlating with higher concentrations of spinosad .

- Cellular Damage : Histological examinations reveal damage to cellular organelles such as mitochondria and endoplasmic reticulum (ER), leading to increased vacuolization and structural disruption within cells .

Comparative Toxicity

Spinosad exhibits selective toxicity against target pests while being relatively safe for beneficial insects. This selectivity is crucial for integrated pest management strategies.

| Insect Type | Toxicity Level |

|---|---|

| Lepidoptera | High |

| Diptera | High |

| Beneficial Insects | Low to Non-toxic |

常见问题

Basic Research Questions

Q. How should Spinosad 10 µg/mL in Acetonitrile be prepared and stored to ensure stability in laboratory settings?

- Methodological Answer :

- Preparation : Prepare the standard solution gravimetrically using high-purity Spinosad (≥99%) and HPLC-grade Acetonitrile. Ensure calibration against certified reference materials (CRMs) for accuracy. Vortex thoroughly for homogeneity .

- Storage : Store at +4°C in amber glass vials to minimize photodegradation and solvent evaporation. Stability studies indicate no significant degradation for up to 24 months under these conditions .

- Critical Parameters : Monitor solvent evaporation via periodic mass checks. Validate stability using LC-MS/MS to detect degradation products (e.g., spinosyn derivatives).

Q. What analytical techniques are most suitable for quantifying Spinosad in Acetonitrile at 10 µg/mL concentrations?

- Methodological Answer :

- HPLC-UV : Use a C18 column with a mobile phase of 50 mM potassium dihydrogen phosphate buffer (pH 4.5) and Acetonitrile (94:6 v/v) at 1.5 mL/min. UV detection at 205 nm provides a linear range of 4–80 µg/mL (R² > 0.999) and a limit of detection (LOD) of 2 µg/mL .

- LC-MS/MS : Employ electrospray ionization (ESI+) with MRM transitions (m/z 732 → 142 for spinosyn A; m/z 746 → 142 for spinosyn D) for enhanced specificity in complex matrices .

Advanced Research Questions

Q. How can co-elution issues be resolved when analyzing Spinosad in multi-component pesticide mixtures (e.g., environmental samples)?

- Methodological Answer :

- Chromatographic Optimization : Use a gradient elution program starting with 10% Acetonitrile and increasing to 90% over 20 minutes. This separates Spinosad from structurally similar compounds like abamectin and tebuconazole .

- Column Selection : Substitute C18 with a pentafluorophenyl (PFP) column to improve resolution of non-polar interferents. Validate separation efficiency via spike-recovery tests in matrix-matched standards .

Q. What strategies ensure method validation compliance for Spinosad quantification in regulatory frameworks (e.g., DIN 38407)?

- Methodological Answer :

- Linearity and Accuracy : Perform a 5-point calibration curve (2–100 µg/mL) with ≤5% RSD for triplicate injections. Include internal standards (e.g., spinosyn D-d3) to correct for matrix effects .

- Precision : Assess intra-day (n=6) and inter-day (n=3) variability, targeting ≤7.5% CV for retention time and peak area .

- Robustness : Test variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) to establish method tolerance .

Q. How does Acetonitrile solvent purity impact Spinosad stability and analytical reproducibility?

- Methodological Answer :

- Solvent Selection : Use ≥99.9% pure Acetonitrile (HPLC-grade) with UV absorbance <0.05 AU at 200–400 nm to avoid baseline noise. Lower-grade solvents may introduce contaminants that accelerate Spinosad degradation .

- Stability Testing : Conduct accelerated degradation studies at 25°C and 40°C. Monitor spinosyn A/D ratios via LC-MS/MS; a >10% decrease indicates solvent-induced instability .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported Spinosad recovery rates (e.g., 70% vs. 95%) across studies?

- Methodological Answer :

- Matrix Effects : Compare recovery in solvent-only vs. matrix-matched standards (e.g., soil extracts). Use QuEChERS cleanup for environmental samples to reduce lipid interference .

- Ion Suppression : For LC-MS/MS, inject post-column infusion of Spinosad to identify ion suppression zones. Adjust extraction protocols (e.g., SPE vs. liquid-liquid partitioning) to mitigate .

- Case Study : A 2023 study reported 95% recovery using acetonitrile:water (80:20 v/v) extraction, versus 70% with pure Acetonitrile, highlighting matrix complexity .

属性

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRKDZMHNBDQS-SGSTVUCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H132N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

801.515°C | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

not soluble. | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

168316-95-8 | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。